Home > Products > Screening Compounds P116811 > N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea -

N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea

Catalog Number: EVT-5033255
CAS Number:
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-(4-hydroxyphenyl)urea and its Enantiomers

Compound Description: This compound and its enantiomers were synthesized and evaluated as potential β1-adrenoceptor PET radioligands. The (R)-isomer displayed greater β1-selectivity but lower affinity compared to the (S)-enantiomer. []

Relevance: Although structurally distinct from N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, this compound shares the core structure of an N,N'-disubstituted urea. This emphasizes the versatility of the urea moiety in medicinal chemistry and its utilization in targeting diverse biological targets. []

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

Compound Description: ABT-869 is a potent, orally active, multitargeted receptor tyrosine kinase inhibitor. It exhibits significant tumor growth inhibition in preclinical models and has entered early clinical trials. A notable side effect is reversible hypertension, which can be managed with antihypertensive medications without affecting its antitumor efficacy. [, ]

Relevance: Similar to N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, ABT-869 possesses an N,N'-disubstituted urea core structure. The presence of different aromatic substituents on the urea moiety highlights the potential for structural modifications in fine-tuning pharmacological properties and targeting specific biological pathways. [, ]

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A acts as a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. Preclinical studies demonstrate its effectiveness in rodent models of anxiety and depression, particularly those involving inescapable stress. SSR125543A exhibits good oral bioavailability and has a long duration of action. [, ]

Relevance: While structurally dissimilar to N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, SSR125543A's inclusion in this list highlights the diversity of compounds discussed in the provided papers and underscores the breadth of medicinal chemistry research, encompassing various therapeutic areas beyond those directly related to the target compound. [, ]

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and demonstrates selectivity over other receptors. The R-enantiomer is more potent than the S-enantiomer. []

Relevance: Although structurally distinct from N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, the development of this compound highlights the significance of exploring structural modifications within a chemical series to optimize pharmacological properties, such as potency and selectivity for a specific target. []

(E)-N-(4-Fluorobut-2-enyl)-2β-carbomethoxy-3β-(4′-tolyl)nortropane (LBT-999)

Compound Description: LBT-999 is a promising fluorinated ligand for the dopamine transporter (DAT) studied for positron emission tomography (PET). It demonstrates high affinity and selectivity for DAT and exhibits favorable brain penetration and pharmacokinetic properties in preclinical models. []

Relevance: Though structurally different from N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, this compound highlights the significance of incorporating fluorine atoms into drug candidates. Fluorine substitution can modulate various properties, including lipophilicity, metabolic stability, and binding affinity, leading to improved drug-like characteristics. []

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)

Compound Description: TP1 is a potential euchromatin histone lysine methyl transferase (EHMT2) inhibitor identified through virtual screening based on structural similarity to a known EHMT2 inhibitor. It exhibits promising binding affinity and stability in molecular dynamics simulations, suggesting its potential for further development as a therapeutic agent for β-thalassemia. []

Relevance: This compound, while structurally different from N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, emphasizes the utility of structure-based drug design approaches, such as virtual screening and molecular docking, in identifying novel inhibitors for specific targets. []

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

Compound Description: This series of compounds was synthesized and evaluated for their nematicidal and antimicrobial properties. Some compounds exhibited significant nematicidal activity, while others showed promising antibacterial and antifungal activity. []

Relevance: While structurally distinct from N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, the inclusion of this series emphasizes the importance of exploring diverse chemical scaffolds and functionalities in the pursuit of novel biologically active compounds. This approach allows researchers to identify promising lead structures for various applications, including pesticides and antimicrobials. []

Properties

Product Name

N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea

IUPAC Name

1-(2-methoxy-5-phenylphenyl)-3-(2-methylphenyl)urea

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C21H20N2O2/c1-15-8-6-7-11-18(15)22-21(24)23-19-14-17(12-13-20(19)25-2)16-9-4-3-5-10-16/h3-14H,1-2H3,(H2,22,23,24)

InChI Key

VVGFABXBJWBDGF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.